molecular formula C24H20ClN3O4 B14978069 2-(2-chlorophenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide

2-(2-chlorophenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide

Cat. No.: B14978069
M. Wt: 449.9 g/mol
InChI Key: YUSOTGWIGLUEEO-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide is a complex organic compound with a unique structure that combines a chlorophenoxy group, a methoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorophenol with propionyl chloride to form 2-(2-chlorophenoxy)propanoic acid. This intermediate is then reacted with 4-methoxybenzohydrazide to form the corresponding hydrazone. The hydrazone undergoes cyclization with phosphorus oxychloride to form the oxadiazole ring, resulting in the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chlorophenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C24H20ClN3O4

Molecular Weight

449.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]propanamide

InChI

InChI=1S/C24H20ClN3O4/c1-15(31-21-10-6-4-8-19(21)25)23(29)26-20-9-5-3-7-18(20)24-27-22(28-32-24)16-11-13-17(30-2)14-12-16/h3-15H,1-2H3,(H,26,29)

InChI Key

YUSOTGWIGLUEEO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC)OC4=CC=CC=C4Cl

Origin of Product

United States

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